molecular formula C13H13NO2 B2612807 2,2-Dimethyl-1-prop-2-enoylindol-3-one CAS No. 2411260-67-6

2,2-Dimethyl-1-prop-2-enoylindol-3-one

Cat. No.: B2612807
CAS No.: 2411260-67-6
M. Wt: 215.252
InChI Key: INSNRCGVBXIAIB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-prop-2-enoylindol-3-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structure is known for its aromaticity and ability to participate in various chemical reactions.

Preparation Methods

The synthesis of 2,2-Dimethyl-1-prop-2-enoylindol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2,2-dimethyl-1-prop-2-enoyl chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The indole is reacted with 2,2-dimethyl-1-prop-2-enoyl chloride in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

2,2-Dimethyl-1-prop-2-enoylindol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

    Addition: The compound can participate in addition reactions with nucleophiles, leading to the formation of various adducts.

Scientific Research Applications

2,2-Dimethyl-1-prop-2-enoylindol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-prop-2-enoylindol-3-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2,2-Dimethyl-1-prop-2-enoylindol-3-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2,2-dimethyl-1-prop-2-enoylindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-4-11(15)14-10-8-6-5-7-9(10)12(16)13(14,2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNRCGVBXIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N1C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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